molecular formula C15H17N5OS B606567 Cdc7-IN-7c CAS No. 1330781-04-8

Cdc7-IN-7c

Numéro de catalogue B606567
Numéro CAS: 1330781-04-8
Poids moléculaire: 315.39
Clé InChI: MUYIKPWUBQUQAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cdc7-IN-7c is a highly potent, selective and time-dependent Cdc7 kinase inhibitor.

Applications De Recherche Scientifique

Targeting CDC7 for Cancer Therapy

  • Cdc7 as a Cancer Target : Cdc7, a serine-threonine kinase, is crucial for DNA replication initiation. In cancer cells, inhibiting Cdc7 disrupts S phase progression, triggering p53-independent apoptotic cell death. This effect is not observed in normal cells, making Cdc7 a promising target for cancer therapy. Small molecule compounds that interfere with Cdc7 activity have demonstrated efficacy in controlling tumor growth in animal models. Currently, two Cdc7 inhibitors are in phase I clinical trials (Montagnoli, Moll, & Colotta, 2010).

Cdc7 Inhibition in Esophageal Squamous Cell Carcinoma

  • Cdc7 and Chemotherapy Sensitivity : In esophageal squamous cell carcinoma (ESCC), Cdc7 overexpression is linked with poor outcomes. Knocking down Cdc7 in ESCC cells inhibited cell proliferation and migration while also sensitizing these cells to chemotherapy drugs like cisplatin and 5-FU. This suggests that targeting Cdc7 might enhance the efficacy of chemotherapy in ESCC treatment (Cao & Lu, 2018).

Novel Cdc7 Inhibitors from FDA-Approved Drug Library

  • Identification of Non-ATP-Competitive Cdc7 Inhibitors : Research has led to the discovery of non-ATP-competitive Cdc7 kinase inhibitors, like dequalinium chloride and clofoctol, from an FDA-approved drug library. These inhibitors not only block DNA synthesis but also sensitize cancer cells to DNA-damaging agents, showing potential for enhanced cancer therapy (Cheng et al., 2018).

Drug Development Targeting Cdc7

  • Cdc7 Kinase as a Drug Target : The Cdc7 kinase, by regulating DNA synthesis and the DNA damage response, is an attractive target for pharmacological inhibition in cancer therapy. Pre-clinical data show anti-cancer effects of Cdc7 depletion, guiding the development of Cdc7 inhibitors (Swords et al., 2010).

Chemotherapy Enhancement through Cdc7 Inhibition

  • Synergy with Conventional Chemotherapy : Studies indicate synergy between conventional chemotherapy and Cdc7 inhibition, suggesting a novel approach for cancer therapy. The combination of hydroxyurea and Cdc7 inhibitors demonstrates significant potential synergy, highlighting a new therapeutic strategy for cancer treatment (Davis, Zhang, & Frattini, 2011).

Propriétés

Numéro CAS

1330781-04-8

Nom du produit

Cdc7-IN-7c

Formule moléculaire

C15H17N5OS

Poids moléculaire

315.39

Nom IUPAC

6-(3-Methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

InChI

InChI=1S/C15H17N5OS/c1-9-10(7-16-19-9)12-6-11-14(22-12)15(21)18-13(17-11)8-20-4-2-3-5-20/h6-7H,2-5,8H2,1H3,(H,16,19)(H,17,18,21)

Clé InChI

MUYIKPWUBQUQAV-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=C(C3=CNN=C3C)S2)N=C(CN4CCCC4)N1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Cdc7-IN-7c;  Cdc7 IN 7c;  Cdc7IN7c;  Cdc7 inhibitor 7c;  Cdc7 inhibitor-7c; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cdc7-IN-7c
Reactant of Route 2
Reactant of Route 2
Cdc7-IN-7c
Reactant of Route 3
Reactant of Route 3
Cdc7-IN-7c
Reactant of Route 4
Cdc7-IN-7c
Reactant of Route 5
Reactant of Route 5
Cdc7-IN-7c
Reactant of Route 6
Reactant of Route 6
Cdc7-IN-7c

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.